molecular formula C14H21N5O3 B2371429 Tert-butyl 4-[5-(azidomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate CAS No. 2248413-13-8

Tert-butyl 4-[5-(azidomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate

Cat. No.: B2371429
CAS No.: 2248413-13-8
M. Wt: 307.354
InChI Key: NSMZZKIYHIXXLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[5-(azidomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring, an oxazole moiety, and an azidomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 4-[5-(azidomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxazole ring followed by the introduction of the azidomethyl group. The piperidine ring is then functionalized with a tert-butyl ester group. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-[5-(azidomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups present.

    Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition.

Major Products: The major products formed depend on the specific reactions and reagents used. For example, cycloaddition with an alkyne would yield a triazole derivative .

Scientific Research Applications

Chemistry: In organic synthesis, Tert-butyl 4-[5-(azidomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of heterocyclic compounds and natural product analogs.

Biology and Medicine: The compound’s unique structure makes it a candidate for drug discovery and development. It can be used to design molecules with potential biological activity, such as enzyme inhibitors or receptor modulators. Its azide group is particularly useful in bioconjugation techniques, where it can be linked to biomolecules for imaging or therapeutic purposes .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity also makes it suitable for use in chemical manufacturing processes that require precise control over molecular structure.

Mechanism of Action

The mechanism of action of Tert-butyl 4-[5-(azidomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and drug delivery systems .

Comparison with Similar Compounds

  • Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate

Comparison: Compared to similar compounds, Tert-butyl 4-[5-(azidomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable scaffold in medicinal chemistry and materials science .

Properties

IUPAC Name

tert-butyl 4-[5-(azidomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3/c1-14(2,3)21-13(20)19-6-4-10(5-7-19)12-8-11(22-17-12)9-16-18-15/h8,10H,4-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMZZKIYHIXXLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NOC(=C2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.